![molecular formula C7H5ClN2O B1592614 4-Chloro-1H-indazol-5-ol CAS No. 478834-25-2](/img/structure/B1592614.png)
4-Chloro-1H-indazol-5-ol
Overview
Description
4-Chloro-1H-indazol-5-ol is a chemical compound with the molecular formula C7H5ClN2O . It is a derivative of indazole, a heterocyclic aromatic organic compound . The indazole moiety is known to have a wide variety of medicinal applications, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Synthesis Analysis
The synthesis of indazoles, including 4-Chloro-1H-indazol-5-ol, has been a topic of interest in recent years. The strategies for synthesis include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 4-Chloro-1H-indazol-5-ol consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The molecular weight of this compound is 168.58 Da .Chemical Reactions Analysis
Indazole-containing compounds, including 4-Chloro-1H-indazol-5-ol, have been synthesized through various chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis
4-Chloro-1H-indazol-5-ol is a solid at room temperature . The compound should be stored in a dry environment at room temperature .Scientific Research Applications
Medicinal Uses in Hypertension Treatment
There has been a discovery and optimization of derivatives for developing new 5-hydroxytryptamine receptor 2A (5-HT 2A) inhibitors for treating hypertension .
Anti-Cancer Properties
Some derivatives have shown effectiveness against colon and melanoma cell lines, indicating potential anti-cancer properties .
Mechanism of Action
Target of Action
Indazole derivatives, which include 4-chloro-1h-indazol-5-ol, have been found to have a wide variety of biological properties . They have been studied for their anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Mode of Action
It is known that indazole derivatives can inhibit, regulate, and/or modulate certain kinases, such as chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk . These kinases play a role in the treatment of diseases such as cancer .
Biochemical Pathways
Indazole derivatives have been found to inhibit the production of certain mediators in osteoarthritis (oa) cartilage, such as prostaglandin e 2 (pge 2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) .
Result of Action
Certain indazole derivatives have been found to inhibit cell growth with gi 50 values in the 0041–336 μM range, being very effective against colon and melanoma cell lines .
Action Environment
The biological activities of indazole derivatives, which include 4-chloro-1h-indazol-5-ol, have been studied extensively .
Safety and Hazards
properties
IUPAC Name |
4-chloro-1H-indazol-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-7-4-3-9-10-5(4)1-2-6(7)11/h1-3,11H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGVCALTHVTDBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629071 | |
Record name | 4-Chloro-1H-indazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1H-indazol-5-ol | |
CAS RN |
478834-25-2 | |
Record name | 4-Chloro-1H-indazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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